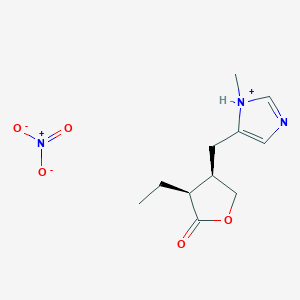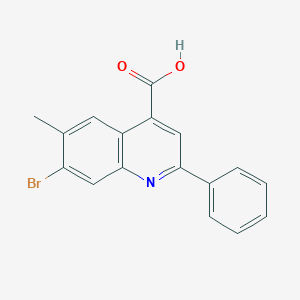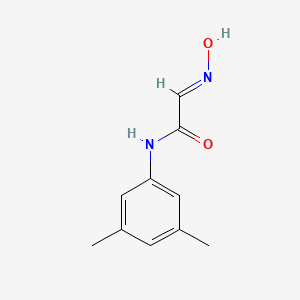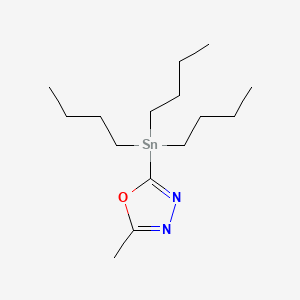
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is a heterocyclic compound that contains tin as a central atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1,3,4-oxadiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form oxides or other higher oxidation state derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group is replaced by a different organic group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Stille Coupling: Palladium catalysts and organohalides are commonly used in this reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl or heteroaryl compounds, while oxidation reactions can produce oxides or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in coupling reactions.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds, particularly in drug development.
Industry: It can be used in the production of polymers and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole largely depends on its application. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with cellular components, disrupting normal function and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-6-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.
Eigenschaften
Molekularformel |
C15H30N2OSn |
|---|---|
Molekulargewicht |
373.12 g/mol |
IUPAC-Name |
tributyl-(5-methyl-1,3,4-oxadiazol-2-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H3N2O.Sn/c3*1-3-4-2;1-3-5-4-2-6-3;/h3*1,3-4H2,2H3;1H3; |
InChI-Schlüssel |
PMPFNTFFXFCERB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)


![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
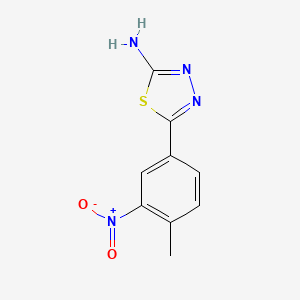

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)


